molecular formula C11H14ClNO2 B1351115 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 349122-20-9

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B1351115
M. Wt: 227.69 g/mol
InChI Key: JRNHINTXBDHHIY-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide, commonly referred to as CMPMA, is a small molecule amide with a variety of applications in the fields of chemistry and biochemistry. CMPMA has been used as a substrate for a wide range of enzymatic reactions and has been studied for its potential therapeutic applications. CMPMA has also been used as a model compound for studying the mechanism of action of various drugs and for investigating the biochemical and physiological effects of drugs.

Scientific Research Applications

Chemical Synthesis and Structure Determination

Research has demonstrated the synthesis of compounds with the structure similar to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, emphasizing their chemical synthesis and structure elucidation. For example, the synthesis of 2-{(R)-1-[(S)-1-(2-Meth­oxy-5-methyl­phen­yl)-2-phenyl­ethyl­amino]but­yl}-4-methyl­phenol, which involves complex chemical processes to determine the absolute configuration of stereogenic centers, highlights the intricate methods used in chemical synthesis (Guangyou Zhang et al., 2007).

Antimicrobial Activities

Some derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, N/C-4 substituted azetidin-2-ones, including 3-chloro derivatives, were synthesized and showed potent antimicrobial activity against several microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (A. Halve et al., 2007). This research contributes to the development of new antimicrobial agents.

Antifungal and Antibacterial Agents

The chemical framework of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and its derivatives have been explored for potential antibacterial and antifungal applications. Studies have synthesized novel derivatives showing significant activities, suggesting the chemical backbone's potential in developing new antimicrobial therapies (M. Helal et al., 2013).

Bioevaluation Studies

Compounds structurally related to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide have undergone bioevaluation for various activities, including nematicidal activity against root knot nematode (Meloidogyne javanica). Such studies indicate the potential agricultural applications of these compounds (Sumona Kumari et al., 2014).

properties

IUPAC Name

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHINTXBDHHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400166
Record name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

CAS RN

349122-20-9
Record name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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